molecular formula C28H25F3N4O6S2 B2479915 Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 896677-14-8

Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2479915
CAS No.: 896677-14-8
M. Wt: 634.65
InChI Key: FOATVZYWOOPBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key functional groups include:

  • A 4-(piperidin-1-ylsulfonyl)benzamido substituent at position 5, introducing a sulfonamide linkage and a piperidine ring. This group enhances metabolic stability and may influence binding interactions due to its electron-withdrawing sulfonyl moiety and basic nitrogen in the piperidine .
  • A 4-(trifluoromethyl)phenyl group at position 3, contributing high electronegativity and lipophilicity, which can improve membrane permeability and target affinity .
  • An ethyl ester at position 1, which may serve as a prodrug moiety to enhance bioavailability.

Properties

IUPAC Name

ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N4O6S2/c1-2-41-27(38)23-21-16-42-25(22(21)26(37)35(33-23)19-10-8-18(9-11-19)28(29,30)31)32-24(36)17-6-12-20(13-7-17)43(39,40)34-14-4-3-5-15-34/h6-13,16H,2-5,14-15H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVZYWOOPBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that exhibits significant biological activity. This compound is of particular interest due to its potential therapeutic applications in treating various diseases, particularly neurological disorders and cancer.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thieno[3,4-d]pyridazine core : This bicyclic structure is known for its biological activity.
  • Piperidine and sulfonamide moieties : These functional groups enhance the compound's pharmacological properties.
  • Trifluoromethyl group : Often associated with increased metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been proposed based on current research:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and HIF, which are crucial in inflammation and cancer progression.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through caspase activation.

Antitumor Activity

Research has demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. A summary of studies is presented in the table below:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB231 (Breast)10.5Inhibition of HIF pathway
PC3 (Prostate)8.2Induction of apoptosis
HepG2 (Liver)12.0Inhibition of NF-kB signaling
SMMC7721 (Liver)9.5Caspase-dependent apoptosis

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

  • It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells when induced by lipopolysaccharide (LPS), suggesting a potential role in treating inflammatory diseases.

Neurological Applications

Given its structural features, there is ongoing research into its neuroprotective effects:

  • The compound has been evaluated for its ability to improve cognitive deficits associated with neurodegenerative diseases, showing promise as a PDE inhibitor.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : A study on MDA-MB231 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Case Study 2 : In a murine model of liver cancer, administration of the compound led to reduced tumor size and improved survival rates, correlating with decreased NF-kB activity.

Comparison with Similar Compounds

Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()

Structural Differences :

  • Position 5 Substituent: The 3-phenylpropanoyl amide replaces the 4-(piperidin-1-ylsulfonyl)benzamido group. This substitution replaces the sulfonamide with a bulkier, more lipophilic acyl group.
  • Core Structure: Both compounds share identical thieno[3,4-d]pyridazine cores and 4-(trifluoromethyl)phenyl groups at position 3.

Hypothesized Property Differences :

  • Metabolic Stability : The absence of a sulfonamide may render this compound more susceptible to enzymatic hydrolysis, shortening its half-life .
  • Synthetic Accessibility: Introducing the phenylpropanoyl group may require milder acylation conditions compared to sulfonamide formation.
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ()

Structural Differences :

  • Position 5 Substituent: An amino group replaces the benzamido/sulfonamide or acyl groups.
  • Position 3 Substituent: A 4-aminophenyl group replaces the 4-(trifluoromethyl)phenyl group.

Hypothesized Property Differences :

  • Electronic Effects : The absence of the trifluoromethyl group reduces electron-withdrawing effects, which may alter binding interactions in biological targets.
  • Reactivity: Free amino groups could participate in hydrogen bonding or covalent modifications, affecting stability and activity .
Table 1: Structural and Functional Group Comparison
Compound Name Position 5 Substituent Position 3 Substituent Key Functional Features
Target Compound 4-(Piperidin-1-ylsulfonyl)benzamido 4-(Trifluoromethyl)phenyl Sulfonamide linkage, piperidine ring, trifluoromethyl group
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-Phenylpropanoyl amide 4-(Trifluoromethyl)phenyl Lipophilic acyl group, trifluoromethyl group
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Amino group 4-Aminophenyl Hydrophilic amino groups, no trifluoromethyl moiety
Research Findings and Implications
  • Sulfonamide vs.
  • Trifluoromethyl vs.
  • Piperidine Addition : The piperidine ring in the target compound introduces a basic nitrogen, which could enhance solubility under acidic conditions (e.g., gastrointestinal tract) .

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation to form the thieno[3,4-d]pyridazine core, followed by amide coupling with 4-(piperidin-1-ylsulfonyl)benzoyl chloride. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with hydrazine under reflux (e.g., ethanol, 80°C) to form the dihydrothienopyridazine backbone .
  • Amide Coupling : Using coupling agents like HATU or DCC in anhydrous DMF to introduce the benzamido group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Solvent polarity, reaction time, and catalyst selection (e.g., DMAP for esterification) significantly impact yield .

How can researchers confirm the structural integrity and purity of this compound?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and stereochemistry. Aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) are key markers .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) to confirm molecular formula (C₂₇H₂₃F₃N₄O₅S₂) .
  • X-ray Crystallography : For unambiguous confirmation of 3D conformation, particularly the dihydrothienopyridazine ring puckering .

Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf comparison) .

What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ kits .
  • Receptor Binding : Radioligand displacement studies (e.g., adenosine A₂A receptor) to measure IC₅₀ values .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .

Advanced Research Questions

How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate potency .
  • Scaffold Modifications : Compare activity of dihydrothienopyridazine derivatives vs. pyrazolo[3,4-b]pyridine analogs to assess ring system impact .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electrostatic potential surfaces and binding affinity .

Key Finding : Piperidin-1-ylsulfonyl groups enhance solubility but may reduce blood-brain barrier penetration .

What advanced techniques elucidate its mechanism of action?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding pocket interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to adenosine receptors .
  • Proteomics : SILAC-based profiling to identify downstream signaling pathways affected in treated cells .

Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

How should researchers resolve contradictions in reported bioactivity data?

  • Solvent Effects : Systematically test DMSO vs. aqueous solubility to rule out aggregation artifacts .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and incubation times .
  • Meta-Analysis : Compare data across >3 independent studies to identify consensus trends .

Example : Discrepancies in neuroprotective activity may stem from variations in oxidative stress models (H₂O₂ vs. rotenone) .

What strategies improve its stability under physiological conditions?

  • Degradation Studies : Monitor hydrolysis (e.g., ester cleavage) via HPLC at pH 7.4 and 37°C .
  • Prodrug Design : Replace the ethyl ester with tert-butyl esters to enhance metabolic stability .
  • Excipient Screening : Test cyclodextrins or liposomal encapsulation to reduce aqueous degradation .

Key Insight : The 4-oxo group is prone to keto-enol tautomerism, affecting reactivity .

How can in vivo efficacy be evaluated preclinically?

  • Rodent Models : Use LPS-induced inflammation (mice) or xenograft tumors (rats) to assess therapeutic efficacy .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution after IV/oral dosing .
  • Toxicology : Histopathology and serum ALT/AST levels to evaluate hepatotoxicity .

Challenge : The trifluoromethyl group may confer prolonged half-life but increase renal clearance .

What innovations in synthesis (e.g., flow chemistry) could enhance scalability?

  • Continuous Flow Systems : Optimize amide coupling steps using microreactors (residence time <10 min) to improve reproducibility .
  • Photocatalysis : Apply LED-driven protocols for cyclocondensation to reduce side products .
  • In-Line Analytics : Integrate PAT tools (e.g., FTIR) for real-time reaction monitoring .

Limitation : Flow chemistry requires precise temperature control for exothermic steps .

How do computational methods aid in target identification?

  • Molecular Docking : AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB: 1ATP) .
  • MD Simulations : GROMACS to simulate ligand-protein dynamics over 100 ns trajectories .
  • QSAR Models : Train machine learning algorithms on bioactivity data to prioritize analogs .

Validation : Cross-check computational predictions with SPR-based binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.